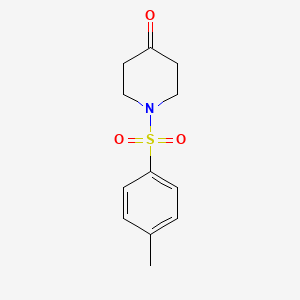

1-Tosylpiperidin-4-one

Descripción

Significance of Piperidinone Scaffolds in Advanced Chemical Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of biologically active compounds and natural products. mdpi.comacs.org When a carbonyl group is introduced into the piperidine ring, forming a piperidinone, the chemical reactivity and versatility of the molecule are enhanced. researchgate.net Piperidinones, particularly piperidin-4-ones, are highly valued as versatile building blocks in the pharmaceutical industry. researchgate.netnih.gov The presence of the ketone functionality allows for a wide range of chemical transformations, enabling the introduction of various substituents onto the six-membered ring. researchgate.net This adaptability makes piperidinone scaffolds crucial precursors for the synthesis of complex molecules, including those with potential therapeutic applications such as anticancer agents. researchgate.net

The development of efficient synthetic routes to piperidones has been a significant focus of research, with numerous methods being established to access these important intermediates. acs.orgresearchgate.net The strategic use of piperidinone scaffolds allows chemists to construct diverse molecular architectures, highlighting their central role in advanced chemical synthesis. nih.gov

The Role of the Tosyl Protecting Group in Directed Organic Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical reaction elsewhere in the molecule. wikipedia.org This is the role of a protecting group. wikipedia.org The tosyl group (an abbreviation for p-toluenesulfonyl group) is a commonly employed protecting group, particularly for amines and alcohols. wikipedia.orgchemicalbook.com

The tosyl group is derived from tosyl chloride and is known for its stability under a variety of reaction conditions. wikipedia.orgchemicalbook.com In the context of 1-Tosylpiperidin-4-one, the tosyl group is attached to the nitrogen atom of the piperidine ring. This serves several important functions. Firstly, it deactivates the nitrogen, preventing it from undergoing unwanted side reactions. jchemlett.com Secondly, the tosyl group can act as a good leaving group in certain reactions, facilitating nucleophilic substitution. jchemlett.com The steric and electronic properties of the tosyl group can also influence the stereochemical outcome of reactions, allowing for directed and selective transformations. jchemlett.com The ability to introduce and later remove the tosyl group under specific conditions provides chemists with a powerful tool to control the course of a synthesis. chemicalbook.commasterorganicchemistry.com

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules. myskinrecipes.com Its bifunctional nature, possessing both a ketone and a protected amine, allows for a stepwise and controlled elaboration of its structure. The ketone at the 4-position can be subjected to a wide range of reactions, such as reductions, Wittig reactions, and conjugate additions, to introduce new functional groups and build molecular complexity. nih.govd-nb.info

For instance, this compound can be a precursor for the synthesis of various substituted piperidines. nih.govtandfonline.com It has been utilized in the preparation of compounds with potential biological activities, including antibacterial agents and σ1 receptor ligands. nih.gov The synthesis of novel α-aminophosphonates and propanamide derivatives has also been achieved starting from this key intermediate. nih.govtandfonline.com The ability to transform this compound into a diverse array of products underscores its importance as a key synthetic intermediate in modern organic chemistry. rsc.orgrsc.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃S | |

| Molecular Weight | 253.32 g/mol | |

| Melting Point | 130 °C | units.it |

| Appearance | Colorless solid | units.it |

Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.68 (d, J = 8.2 Hz, 2H), 7.34 (d, J = 8.2 Hz, 2H), 3.38 (t, J = 6.2 Hz, 4H), 2.53 (t, J = 6.2 Hz, 4H), 2.44 (s, 3H) | units.it |

| ¹³C NMR (151 MHz, CDCl₃) | δ (ppm) = 205.8, 144.3, 133.5, 130.1, 127.7, 46.0, 40.8, 21.7 | units.it |

| FT-IR (neat) | ν [cm⁻¹] = 1716 (C=O), 1157 (SO₂N) | units.it |

| High-Resolution Mass Spectrometry (APCI) | m/z = 254.0863 (calcd. 254.0845 for C₁₂H₁₆NO₃S [M+H]⁺) | units.it |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340031 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33439-27-9 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tosylpiperidin 4 One and Its Derivatives

Direct Synthesis of 1-Tosylpiperidin-4-one

The direct synthesis of this compound primarily involves two strategic pathways: the direct tosylation of a pre-existing piperidin-4-one ring and the construction of the tosylated piperidinone core through ring-closing reactions.

Tosylation of Piperidin-4-one

The most straightforward method for the preparation of this compound is the N-tosylation of piperidin-4-one. This reaction involves the formation of a sulfonamide bond between the secondary amine of the piperidin-4-one and a tosyl group donor, typically p-toluenesulfonyl chloride (TsCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Various bases and solvent systems can be employed to facilitate this transformation. For instance, the reaction can be performed using pyridine (B92270) as both the base and solvent, or by using other amine bases like triethylamine (B128534) in aprotic solvents such as dichloromethane (B109758) (DCM). nih.gov

| Reagent/Condition | Role | Example |

| Starting Material | Nitrogen source | Piperidin-4-one or its hydrochloride salt |

| Tosylating Agent | Source of the tosyl group | p-Toluenesulfonyl chloride (TsCl) |

| Base | Acid scavenger | Pyridine, Triethylamine (Et3N), Sodium Carbonate |

| Solvent | Reaction medium | Dichloromethane (DCM), Acetonitrile, Pyridine |

Ring-Closing Reactions to Form the Piperidinone Core

An alternative to direct tosylation involves constructing the piperidinone ring from acyclic precursors using methods that can incorporate the N-tosyl group either during or after cyclization.

The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that constructs the 4-piperidone (B1582916) ring system. wikipedia.orgdrugfuture.com This reaction typically involves the condensation of two equivalents of an aldehyde with one equivalent of an acetonedicarboxylic acid ester and an amine, such as ammonia (B1221849) or a primary amine. drugfuture.comsynarchive.comchempedia.info In this context, N-tosyl-4-piperidone derivatives can be synthesized by employing a primary tosylamide as the nitrogen source in a modified Petrenko-Kritschenko reaction. The general reaction assembles a symmetrically substituted 4-piperidone, and its versatility has been adapted for various synthetic applications. wikipedia.orgchemrevlett.com A one-pot, four-component condensation has been developed to generate 2,6-disubstituted nonsymmetrical piperid-4-ones from a tosyl imine, diketene (B1670635), and an aldehyde. nih.gov

The piperidinone ring can be formed through the intramolecular cyclization of suitable linear precursors. A common strategy is the Dieckmann condensation. This approach begins with the formation of a linear diester-amine, which is then induced to cyclize under basic conditions. For example, a primary amine can be reacted with two equivalents of an acrylate (B77674) ester via a double Michael addition to form the linear substrate. google.com Subsequent intramolecular cyclization yields a β-keto ester, which upon hydrolysis and decarboxylation, affords the 4-piperidone ring. google.com This methodology is effective for producing various piperidines and related heterocycles. nih.gov

The formation of the piperidinone skeleton can be achieved using tandem reactions initiated by a Michael addition. The aza-Michael addition, where a nitrogen nucleophile adds to an electron-poor alkene, is a key step in forming the heterocyclic ring. ntu.edu.sgrsc.orgresearchgate.net A prominent route involves the double Michael addition of a primary amine to two molecules of an α,β-unsaturated carbonyl compound. This process forms an intermediate that can subsequently undergo an intramolecular cyclization (such as a Dieckmann or Claisen condensation) to furnish the 4-piperidone ring system. google.comyoutube.com This strategy allows for the construction of the core structure from simple, readily available starting materials.

Preparation of Functionalized this compound Analogs

The synthesis of functionalized this compound analogs, particularly those with substituents on the carbon framework of the ring, is of significant interest for creating diverse molecular scaffolds.

One effective method is a one-pot, four-component reaction that yields highly substituted piperid-4-ones. In this process, a tosyl imine is reacted with diketene in the presence of a Lewis acid like titanium tetrachloride (TiCl4), followed by the addition of an aldehyde. nih.gov This sequence generates 2,6-disubstituted 1-tosylpiperidin-4-ones as a mixture of diastereomers. nih.gov

Another approach to creating functionalized analogs is the aza-Prins cyclization. This reaction can be used to synthesize 2-substituted-1-tosylpiperidin-4-one derivatives from homoallylic sulfonamides and aldehydes. researchgate.net This method provides a pathway to introduce substituents at the C-2 position of the piperidinone ring, offering a route to a different class of derivatives compared to the multi-component reactions that typically functionalize the C-2 and C-6 positions symmetrically.

| Method | Key Reactants | Position(s) Functionalized |

| Multi-Component Reaction | Tosyl imine, diketene, aldehyde | C-2 and C-6 |

| Aza-Prins Cyclization | Homoallylic sulfonamide, aldehyde | C-2 |

Introduction of Substituents via Carbonyl Reactivity

The carbonyl group at the C4 position of this compound is a key functional handle for introducing a diverse array of substituents. Its reactivity is central to the construction of more complex molecular architectures. One of the most significant transformations involving the carbonyl group is its participation in multi-component reactions, such as the Kabachnik-Fields reaction. This reaction allows for the one-pot synthesis of α-aminophosphonates, where the carbonyl carbon becomes a stereocenter bearing an amino group and a phosphonate (B1237965) moiety. organic-chemistry.orgacs.org

The general scheme for this reaction involves the condensation of this compound with an amine and a dialkyl phosphite (B83602). The carbonyl group first reacts with the amine to form an intermediate imine or enamine, which is then attacked by the nucleophilic phosphite. This process is often facilitated by a catalyst to enhance the reaction rate and yield. organic-chemistry.orgnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents by varying the amine component, leading to a library of C4-functionalized piperidine (B6355638) derivatives.

Functionalization of the Piperidine Ring System

Beyond the reactivity of the carbonyl group, direct functionalization of the C-H bonds of the piperidine ring offers a powerful and atom-economical strategy for introducing substituents at various positions. Catalyst-controlled C-H functionalization has emerged as a sophisticated approach to selectively activate and modify specific C-H bonds, even in the presence of more reactive functional groups. nih.govacs.org

For N-protected piperidines, including N-tosyl derivatives, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have demonstrated remarkable site-selectivity. nih.govnih.gov The choice of the rhodium catalyst and the nature of the nitrogen-protecting group can direct the functionalization to different positions of the piperidine ring (C2, C3, or C4). nih.govresearchgate.net For instance, specific dirhodium catalysts can override the electronic preference for functionalization at the C2 position (alpha to the nitrogen) and direct the reaction to the C4 position. nih.govacs.org This is achieved through catalysts that possess significant steric bulk, which hinders approach to the C2-H bonds and favors insertion at the more accessible C4-H bonds. researchgate.net

Strategic approaches for the functionalization at different positions of the piperidine ring are summarized below:

C2-H Functionalization: This position is electronically activated, but its functionalization can be sterically hindered. researchgate.net

C3-H Functionalization: This position is electronically deactivated due to the inductive effect of the nitrogen-protecting group. Indirect methods, such as the regio- and stereoselective ring-opening of a cyclopropane (B1198618) intermediate, have been employed to achieve functionalization at this site. nih.govnih.gov

C4-H Functionalization: This position can be accessed when the electronic preference for C2 is overcome by the steric demands of the catalyst and the nitrogen-protecting group. researchgate.net

Stereocontrolled Approaches in Piperidinone Synthesis

The development of stereocontrolled methods for the synthesis of substituted piperidinones is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been established to control the stereochemical outcome of reactions that form or functionalize the piperidinone ring.

One notable approach is the imino Diels-Alder reaction. The reaction of 2-amino-1,3-butadienes with imines in the presence of a Lewis acid catalyst, such as zinc chloride, can produce substituted 4-aminotetrahydropyridines with high stereoselectivity. These intermediates can then be hydrolyzed to yield the corresponding substituted 4-piperidone derivatives. acs.org The stereochemistry of the cyclization process can be influenced by the nature of the substituent on the imine nitrogen. acs.org

Another powerful strategy involves the gold-catalyzed cyclization of N-homopropargyl amides. This method leads to the formation of cyclic imidates, which can be chemoselectively reduced and undergo a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. This sequence demonstrates excellent diastereoselectivity in the ring-forming step and allows for the synthesis of piperidin-4-ols with high stereocontrol upon subsequent reduction. nih.gov

Furthermore, multi-component reactions, such as the Mannich reaction, have been adapted for the stereoselective synthesis of polysubstituted piperidines, which can serve as precursors to piperidinones. rsc.orgacs.org These reactions, inspired by biosynthetic pathways, can assemble complex piperidine frameworks in a single step with defined stereochemistry. rsc.org

Synthesis of N-Tosyl Piperidinyl-Containing α-Aminophosphonates from this compound

A significant application of the carbonyl reactivity of this compound is in the synthesis of N-tosyl piperidinyl-containing α-aminophosphonates. These compounds are of interest due to the prevalence of α-aminophosphonates in medicinal chemistry as analogues of α-amino acids. nih.gov A highly efficient one-pot, three-component Kabachnik-Fields reaction has been developed for this purpose, reacting this compound, an amine, and a diethyl phosphite under solvent-free conditions. nih.gov

This reaction is effectively catalyzed by magnesium perchlorate (B79767) (Mg(ClO₄)₂), which acts as a Lewis acid to activate the carbonyl group. organic-chemistry.orgacs.orgnih.gov The use of a catalyst is crucial for the reaction to proceed efficiently, and magnesium perchlorate has been found to be particularly effective. acs.org The reaction is believed to proceed through a true three-component pathway, without the formation of stable imine or α-hydroxy phosphonate intermediates. acs.orgnih.gov This methodology provides a straightforward and environmentally friendly route to a diverse range of α-aminophosphonates derived from this compound.

A variety of aromatic amines can be utilized in this reaction, leading to products with different substituents on the amino group. The reaction conditions are generally mild, and the products are obtained in good to excellent yields.

| Amine Reactant | Phosphite Reactant | Catalyst | Product | Yield (%) |

| Aniline | Diethyl phosphite | Mg(ClO₄)₂ | Diethyl (phenylamino)(1-tosylpiperidin-4-yl)phosphonate | 95 |

| 4-Methylaniline | Diethyl phosphite | Mg(ClO₄)₂ | Diethyl ((4-methylphenyl)amino)(1-tosylpiperidin-4-yl)phosphonate | 96 |

| 4-Methoxyaniline | Diethyl phosphite | Mg(ClO₄)₂ | Diethyl ((4-methoxyphenyl)amino)(1-tosylpiperidin-4-yl)phosphonate | 94 |

| 4-Chloroaniline | Diethyl phosphite | Mg(ClO₄)₂ | Diethyl ((4-chlorophenyl)amino)(1-tosylpiperidin-4-yl)phosphonate | 92 |

| 2,4-Dichloroaniline | Diethyl phosphite | Mg(ClO₄)₂ | Diethyl ((2,4-dichlorophenyl)amino)(1-tosylpiperidin-4-yl)phosphonate | 90 |

Catalyst Systems in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly enhanced by the development of advanced catalyst systems. Both transition metal catalysis and organocatalysis have provided powerful tools for constructing and functionalizing the piperidinone framework with high levels of efficiency and selectivity.

Transition Metal Catalysis for Ring Formation and Functionalization

Transition metals have proven to be exceptionally versatile in catalyzing a wide range of transformations relevant to piperidinone synthesis.

Gold Catalysis: Gold catalysts have been employed in the synthesis of piperidin-4-ols through a sequential cyclization, reduction, and rearrangement process starting from N-homopropargyl amides. nih.gov This methodology provides a modular and stereoselective route to the piperidine core. nih.gov

Rhodium Catalysis: Dirhodium catalysts are instrumental in the site-selective C-H functionalization of N-protected piperidines. nih.govnih.gov By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to direct the insertion of a carbene into the C2, C3, or C4 positions of the piperidine ring, allowing for the late-stage introduction of functional groups. nih.govacs.orgacs.org

Palladium Catalysis: Palladium catalysts are widely used in various C-C and C-N bond-forming reactions. In the context of piperidinone synthesis, palladium-catalyzed reactions such as the aza-Heck cyclization can be used to construct the piperidine ring. nih.gov Additionally, palladium-catalyzed cross-coupling reactions are valuable for the functionalization of pre-existing piperidinone scaffolds. nih.govresearchgate.net

Organocatalysis in Piperidinone Derivatives Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. wikipedia.org In the synthesis of piperidinone derivatives, organocatalysts have been successfully applied to promote various asymmetric transformations.

Proline and its Derivatives: L-proline and its derivatives are effective organocatalysts for asymmetric aldol (B89426) and Mannich reactions. nih.gov These reactions can be used to construct chiral building blocks that can be subsequently cyclized to form enantiomerically enriched piperidinone precursors. nih.gov For example, a proline-catalyzed enantioselective Mannich reaction with acetone (B3395972) can yield a piperidine with high enantiomeric excess. youtube.com

Mannich Reaction: The Mannich reaction is a cornerstone of piperidinone synthesis, classically involving the condensation of an aldehyde, an amine, and a compound with an active hydrogen. acs.orgresearchgate.net Organocatalytic versions of the Mannich reaction provide a stereocontrolled entry into polysubstituted piperidines. rsc.org This three-component reaction is highly convergent and can generate significant molecular complexity in a single step. researchgate.netacs.org

Multi-component Reactions: Organocatalysts have also been employed to facilitate multi-component reactions that assemble complex spirocyclic piperidones. mdpi.com These cascade reactions can proceed with high enantioselectivity, creating multiple stereocenters in a single, one-pot operation. mdpi.com

| Catalyst Type | Reaction | Application in Piperidinone Synthesis |

| Transition Metal | ||

| Gold (Au) | Cyclization/Rearrangement | Stereoselective synthesis of piperidin-4-ol precursors to piperidinones. nih.gov |

| Rhodium (Rh) | C-H Functionalization | Site-selective introduction of substituents at C2, C3, and C4 of the piperidine ring. nih.govnih.gov |

| Palladium (Pd) | Aza-Heck Cyclization | Ring formation to construct the piperidinone skeleton. nih.gov |

| Organocatalyst | ||

| L-Proline | Aldol/Mannich Reaction | Asymmetric synthesis of chiral precursors for piperidinones. nih.gov |

| Amines | Mannich Reaction | Stereoselective formation of polysubstituted piperidines. rsc.org |

| Chiral Amines | Multi-component Cascade | Enantioselective synthesis of complex spirocyclic piperidones. mdpi.com |

Phase Transfer Catalysis in Derivative Formation

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically a solid or aqueous phase and an organic phase. wisdomlib.orgslideshare.net This technique is particularly valuable in green chemistry as it can reduce the need for organic solvents and may allow reactions to proceed under milder conditions. dalalinstitute.com The core principle of PTC involves a phase-transfer agent, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate. slideshare.netcrdeepjournal.org

While specific documented examples of PTC applied directly to this compound are not detailed in the reviewed literature, the principles of PTC are broadly applicable to the functionalization of cyclic ketones. A primary application is the α-alkylation of ketones. nih.govphasetransfercatalysis.com In a hypothetical application to this compound, a phase transfer catalyst could facilitate its alkylation at the C-3 or C-5 position.

The mechanism for such a transformation would proceed as follows:

An aqueous solution of a strong base, such as sodium hydroxide, deprotonates the α-carbon of this compound at the interface of the two phases. operachem.com

A phase transfer catalyst, for example, a tetrabutylammonium (B224687) salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the newly formed piperidinone enolate anion (En⁻) in the aqueous phase. slideshare.net

The resulting lipophilic ion pair (Q⁺En⁻) is soluble in the organic phase and migrates from the interface into the bulk organic solvent. slideshare.netoperachem.com

In the organic phase, the "naked" and highly reactive enolate anion undergoes an Sₙ2 reaction with an alkylating agent (R-Y), forming the α-alkylated product. crdeepjournal.org

The catalyst, now paired with the leaving group anion (Q⁺Y⁻), returns to the aqueous phase, ready to begin the cycle anew.

This methodology offers a practical route for creating a variety of C-C bonds at the α-position of the piperidinone ring, yielding derivatives that can serve as scaffolds for more complex molecules. The use of chiral phase transfer catalysts could also enable asymmetric alkylations. dalalinstitute.com

Magnesium Perchlorate Catalysis for α-Aminophosphonate Synthesis

A highly efficient, one-pot synthesis of novel α-aminophosphonates derived from this compound has been developed utilizing magnesium perchlorate (Mg(ClO₄)₂) as a catalyst. organic-chemistry.org This multicomponent reaction, an example of the Kabachnik-Fields reaction, involves the condensation of this compound, a substituted aromatic amine, and a dialkyl phosphite under solvent-free conditions. organic-chemistry.orgfigshare.comorganic-chemistry.org

Magnesium perchlorate functions as a potent Lewis acid, which is crucial for the reaction's success. organic-chemistry.orgnih.gov It activates the carbonyl group of the this compound, thereby facilitating the initial nucleophilic attack by the amine to form an intermediate imine. This is followed by the addition of the dialkyl phosphite to the imine, yielding the final α-aminophosphonate product. organic-chemistry.org The use of Mg(ClO₄)₂ has proven superior to other metal perchlorates and triflates for this transformation. figshare.comnih.gov

The key advantages of this protocol are its operational simplicity, high yields, short reaction times, and adherence to green chemistry principles by operating under solvent-free conditions. organic-chemistry.orgfigshare.com Research has demonstrated the synthesis of a series of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates using this method. organic-chemistry.org The resulting compounds are of interest due to the biological significance of α-aminophosphonates as structural analogues of α-amino acids. researchgate.net

The versatility of this reaction allows for the use of various substituted aromatic amines, leading to a library of corresponding α-aminophosphonate derivatives. The table below illustrates the reactants involved in this synthesis.

An example of a product synthesized via this method is diethyl 4-(2-chlorophenyl)amino-1-(4'-methylbenzenesulfonyl)piperidin-4-yl-phosphonate.

Table of Mentioned Compounds

Chemical Reactivity and Transformation Pathways of 1 Tosylpiperidin 4 One

Reactions at the Carbonyl Center (C4)

The carbonyl group at the C4 position is the primary site for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

The electrophilic carbon of the C4-ketone readily reacts with a range of carbon and heteroatom nucleophiles. These reactions are fundamental to building more complex piperidine-based structures, including spirocyclic systems. nih.govwhiterose.ac.uk

One of the most common transformations is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgmasterorganicchemistry.comwikipedia.org These methods convert the C4-carbonyl into an exocyclic double bond (a methylene (B1212753) group). The Wittig reaction utilizes a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane), while the HWE reaction employs a phosphonate (B1237965) carbanion. The HWE reaction is often preferred as it typically favors the formation of the thermodynamically more stable (E)-alkene and the water-soluble phosphate (B84403) byproducts are easily removed. wikipedia.orgalfa-chemistry.com

These olefination reactions are pivotal in the synthesis of precursors for various therapeutic agents. For instance, the resulting 4-methylenepiperidine (B3104435) scaffold can undergo further modifications.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 4-Alkylidene-1-tosylpiperidine | Effective for introducing methylene groups. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | 4-Alkylidene-1-tosylpiperidine | Generally provides better (E)-stereoselectivity for substituted alkenes. conicet.gov.ar |

| Spiro-annulation | 1,2-Dinucleophiles (e.g., 2-aminophenol) | Spiro[piperidine-4,2'-heterocycle] | Used to construct spirocyclic compounds with potential biological activity. nih.gov |

| Grignard Addition | Organomagnesium Halides (R-MgBr) | 4-Alkyl-4-hydroxy-1-tosylpiperidine | Forms tertiary alcohols at the C4 position. |

The presence of the electron-withdrawing N-tosyl group increases the acidity of the α-protons at the C3 and C5 positions, facilitating the formation of an enolate intermediate upon treatment with a strong base. This enolate is a potent nucleophile and can undergo various carbon-carbon bond-forming reactions, most notably alkylation. fiveable.me

To achieve selective mono-alkylation and prevent side reactions like self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org This ensures the complete and irreversible conversion of the ketone to its enolate. The resulting lithium enolate can then react with a primary or secondary alkyl halide in a standard SN2 fashion to install an alkyl group at the C3 position. libretexts.orgyoutube.com

The general mechanism involves two key steps:

Enolate Formation: A strong base abstracts a proton from the α-carbon (C3 or C5) to form a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond. uni-saarland.de

This methodology is a powerful tool for elaborating the piperidine (B6355638) scaffold, enabling the synthesis of 3-substituted and 3,5-disubstituted piperidine derivatives.

| Step | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1. Enolate Formation | LDA, THF, -78 °C | Lithium enolate of 1-tosylpiperidin-4-one | Complete conversion to the enolate prevents side reactions. |

| 2. Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | 3-Alkyl-1-tosylpiperidin-4-one | Forms a new C-C bond at the α-position via an SN2 mechanism. |

The ketone at C4 can be reduced to a secondary alcohol, yielding 1-tosylpiperidin-4-ol. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions. This transformation is crucial for accessing both axial and equatorial isomers of 4-hydroxypiperidines, which are key structural motifs in many biologically active molecules. nih.gov

Reduction with simple borohydrides, such as sodium borohydride (B1222165) (NaBH₄), typically proceeds via hydride attack from the less sterically hindered equatorial face, leading predominantly to the axial alcohol. Conversely, reduction with bulkier hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium aluminum hydride (LiAlH₄), favors attack from the axial face to avoid steric clash with the axial hydrogens at C2 and C6, resulting in the formation of the equatorial alcohol as the major product. aalto.fi This stereochemical control is a valuable tool in stereoselective synthesis. aalto.fi

| Reducing Agent | Typical Conditions | Major Product (Stereochemistry) | Reported Diastereomeric Ratio (syn:anti or axial:equatorial) |

| Sodium borohydride (NaBH₄) | Methanol, -40 °C to 0 °C | syn-(Axial-OH) | ~11:1 aalto.fi |

| Lithium tri-sec-butylborohydride (L-Selectride®) | THF, -78 °C | anti-(Equatorial-OH) | High selectivity for the equatorial alcohol. |

| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C | anti-(Equatorial-OH) | Generally favors the thermodynamically more stable equatorial alcohol. |

Transformations Involving the Tosyl Group

The p-toluenesulfonyl (tosyl) group is not merely a passive substituent; it plays an active role in modulating the reactivity of the piperidine nitrogen and can be removed under specific conditions.

The primary function of the tosyl group in this compound is to protect the piperidine nitrogen. As a strong electron-withdrawing group, it converts the basic secondary amine into a non-basic, non-nucleophilic sulfonamide. This protection is essential for preventing the nitrogen atom from interfering with reactions targeting other parts of the molecule, such as the enolization and alkylation at the C3 position or nucleophilic additions at the C4-carbonyl.

The tosyl group is robust and stable under a wide range of conditions, including many acidic, basic, and organometallic reactions. However, it can be cleaved when desired to liberate the free secondary amine. Common methods for deprotection include:

Strong Acid Hydrolysis: Treatment with concentrated acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).

Dissolving Metal Reduction: Using sodium in liquid ammonia (B1221849) or sodium naphthalenide.

This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules.

Unlike O-tosylates (tosyl esters), where the tosylate is an excellent leaving group in nucleophilic substitution reactions, the N-tosyl group of a sulfonamide is highly resistant to nucleophilic displacement. The nitrogen-sulfur bond is very strong and stable, and the sulfonamide anion that would be formed is a poor leaving group.

Consequently, direct nucleophilic displacement of the tosyl group from the piperidine nitrogen is not a synthetically viable transformation under standard SN2 conditions. The chemistry of the N-tosyl group is therefore dominated by its role as a protecting/activating group and its eventual removal by reductive or strongly acidic cleavage, rather than by acting as a leaving group for nucleophilic substitution at the nitrogen atom.

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound, although protected by a tosyl group, retains nucleophilic character and can participate in various functionalization reactions. This allows for the introduction of diverse substituents, significantly altering the compound's properties and potential applications.

Derivatives Formation via Nitrogen Functionalization

The synthesis of various piperidine derivatives often involves modifications at the nitrogen atom. While the tosyl group in this compound is a stable protecting group, its removal and subsequent replacement with other functional groups is a common strategy. For instance, N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones have been synthesized, and their spectral analysis indicates that they can exist in alternate chair or boat conformations. This highlights how functionalization at the nitrogen can influence the conformational dynamics of the piperidine ring.

Furthermore, the synthesis of novel (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives has been reported. These complex structures are built upon the piperidine framework, demonstrating the versatility of the piperidine nitrogen in forming new bonds and extending the molecular architecture. The synthesis of such derivatives often requires purification techniques like column chromatography to isolate the desired products.

Oxidative and Reductive Transformations of the Ring System

The piperidinone ring is susceptible to both oxidation and reduction reactions, which can introduce unsaturation or alter the oxidation state of the ring atoms. These transformations are key steps in the synthesis of various piperidine-based compounds with specific structural features.

Oxidation Reactions to α,β-Unsaturated Ketones

The oxidation of this compound can lead to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net These compounds contain a conjugated system of a double bond and a carbonyl group, making them susceptible to nucleophilic attack at the β-carbon. wikipedia.org This reactivity is a cornerstone of many carbon-carbon bond-forming reactions. The introduction of this unsaturation is a critical step in the synthesis of more complex molecules. For example, the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, which are α,β-unsaturated ketones, is a key step in the synthesis of certain σ1 receptor ligands. nih.gov

Various methods can be employed to achieve this oxidation. A notable example is the palladium(II)/hypervalent iodine co-catalyzed Wacker-dehydrogenation of terminal olefins, which can produce linear α,β-unsaturated ketones. nih.gov While this specific method is applied to acyclic systems, the principles of dehydrogenation to form α,β-unsaturated systems are broadly applicable in organic synthesis. The formation of these unsaturated ketones opens up pathways for further functionalization, such as Michael additions, which are crucial for building molecular complexity. scirp.org

| Reactant | Reagents | Product | Reference |

| This compound | Oxidizing Agent | 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | researchgate.net |

| Terminal Olefins | Pd(CH3CN)4(BF4)2, PhI(OAc)2, 1,4-benzoquinone | α,β-Unsaturated Ketone | nih.gov |

Hydrogenation of Double Bonds in Piperidinone Precursors

The hydrogenation of double bonds in precursors to piperidinones is a fundamental method for producing saturated piperidine rings. libretexts.org This reduction is often achieved using catalytic hydrogenation, where hydrogen gas is passed through a solution of the unsaturated precursor in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgnih.govliverpool.ac.uk The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogen addition, often resulting in syn-addition where both hydrogen atoms add to the same face of the double bond. libretexts.orgkhanacademy.org

For instance, the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts using a homogeneous iridium catalyst provides direct access to substituted piperidin-3-one (B1582230) derivatives. nih.gov This method is notable for its mild reaction conditions and high chemoselectivity. Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, using a formic acid/triethylamine (B128534) mixture as the hydrogen source, yields piperidine derivatives. dicp.ac.cn These methods highlight the importance of catalytic systems in achieving efficient and selective reductions of unsaturated piperidinone precursors.

| Precursor | Catalyst/Reagents | Product | Reference |

| 3-Hydroxypyridinium Salts | Homogeneous Iridium Catalyst, H2 | Substituted Piperidin-3-ones | nih.gov |

| N-Benzylpyridinium Salts | [RhCp*Cl2]2, KI, HCOOH/Et3N | Piperidine Derivatives | dicp.ac.cn |

| Unprotected Pyridines | Rh2O3, H2 | Piperidines | liverpool.ac.uk |

Rearrangement Reactions and Ring Expansions of Piperidinone Analogs

Piperidinone analogs can undergo rearrangement reactions, leading to changes in the ring size or the substituent positions. These transformations are often driven by the formation of more stable carbocation intermediates or the release of ring strain. masterorganicchemistry.comyoutube.com

Ring expansion reactions can occur when a carbocation is formed adjacent to a strained ring. masterorganicchemistry.com For example, a cyclobutane (B1203170) ring can expand to a less strained cyclopentane (B165970) ring through an alkyl shift. masterorganicchemistry.com While this compound itself does not have a strained ring that would readily undergo such an expansion, its derivatives or related piperidinone analogs can be designed to participate in these types of rearrangements.

A notable example of a related rearrangement is the photochemical ring contraction of α-acylated cyclic piperidines to furnish cis-1,2-disubstituted cyclopentane scaffolds. nih.gov This visible light-mediated reaction proceeds through a proposed mechanism involving a 1,5-hydrogen atom abstraction. nih.gov Furthermore, Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides a route to 1-substituted cyclobutenes, demonstrating how carbene chemistry can be utilized to effect ring expansions in related systems. organic-chemistry.org In some cases, ring expansion can be a consequence of other reactions, such as the selective catalytic hydrogenation of the pyridine (B92270) ring in 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, which leads to a nine-membered nitrogen-containing heterocycle through a novel ring cyclization–expansion reaction. researchgate.net

| Starting Material | Conditions/Reagents | Product | Reaction Type | Reference |

| α-Acylated Cyclic Piperidines | Visible Light (400 nm LED), Benzene | cis-1,2-Disubstituted Cyclopentanes | Photomediated Ring Contraction | nih.gov |

| Cyclopropyl N-Tosylhydrazones | Rh2(OAc)4, NaOtBu, DCE | 1-Substituted Cyclobutenes | Rh(II)-Catalyzed Ring Expansion | organic-chemistry.org |

| 2-Phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione | Catalytic Hydrogenation | Nine-membered Heterocycle | Ring Cyclization–Expansion | researchgate.net |

| Vinylaziridines | Pd(0) catalyst | Tricyclic Alkaloids | Pd-catalyzed Ring Expansion | mdpi.com |

Spectroscopic and Structural Elucidation Studies of 1 Tosylpiperidin 4 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis for Structural Conformation

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the conformational aspects of the 1-Tosylpiperidin-4-one ring system. The chemical shifts (δ) and coupling constants (J) of the piperidine (B6355638) ring protons provide valuable information about their spatial arrangement.

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring typically appear as multiplets in the upfield region, while the aromatic protons of the tosyl group are observed further downfield. The methyl protons of the tosyl group characteristically present as a singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Piperidine H-2, H-6 | Multiplet | |

| Piperidine H-3, H-5 | Multiplet | |

| Tosyl Aromatic | Multiplet | |

| Tosyl Methyl | Singlet |

Note: Specific chemical shift values can vary depending on the solvent and spectrometer frequency.

The coupling constants between adjacent protons are particularly informative for conformational analysis. The magnitude of the vicinal coupling constants (³J) can be used to estimate the dihedral angles between protons, providing insight into the chair or boat conformation of the piperidine ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the piperidone ring is a key diagnostic signal, appearing significantly downfield (typically >200 ppm) due to its deshielded nature. The carbons of the piperidine ring and the tosyl group appear at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Piperidine C-4) | >200 |

| Piperidine C-2, C-6 | |

| Piperidine C-3, C-5 | |

| Tosyl Aromatic (quaternary) | |

| Tosyl Aromatic (CH) | |

| Tosyl Methyl |

Note: Specific chemical shift values can vary depending on the solvent and spectrometer frequency.

Phosphorus-31 NMR (³¹P NMR) for Phosphonate (B1237965) Derivatives

For phosphonate derivatives of this compound, Phosphorus-31 NMR (³¹P NMR) spectroscopy is an essential analytical technique. researchgate.net This method is highly sensitive to the chemical environment of the phosphorus nucleus, providing direct information about the structure and bonding of the phosphonate group.

The chemical shift of the phosphorus signal is influenced by the nature of the substituents attached to the phosphorus atom. nih.govtrilinkbiotech.com In the case of α-aminophosphonates derived from this compound, the ³¹P NMR spectrum can confirm the successful formation of the C-P bond. researchgate.net Furthermore, pH-dependent studies using ³¹P NMR can reveal information about the protonation state of the phosphonate and amino groups. researchgate.net The coupling between phosphorus and adjacent protons (J P-H) can also be observed, providing further structural confirmation. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent and easily identifiable peak is the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the range of 1700-1740 cm⁻¹. pressbooks.publibretexts.org The presence of the sulfonyl group (SO₂) is confirmed by two strong stretching bands, typically observed around 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).

Other important absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic piperidine ring, which are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.czlibretexts.org C-N stretching vibrations and various bending vibrations also contribute to the unique fingerprint of the molecule in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700-1740 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170-1150 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule include cleavage of the tosyl group and fragmentation of the piperidine ring.

A characteristic fragment often observed is the tropylium ion at m/z 91, which arises from the cleavage of the tosyl group. nih.gov Other significant fragments can result from the loss of small neutral molecules like CO from the piperidone ring. libretexts.orgmdpi.com The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules, providing valuable information on their molecular weight. nih.govmdpi.com In the analysis of this compound derivatives, ESI-MS typically reveals the protonated molecule, [M+H]⁺, as the base peak, confirming the molecular weight of the compound. mdpi.com This technique is advantageous as it generally does not cause fragmentation of the analyte, allowing for clear determination of the parent ion. nih.gov

The ESI-MS spectrum of a compound provides a plot of relative intensity against the mass-to-charge ratio (m/z). For instance, in the analysis of various piperidine alkaloids, ESI-MS/MS experiments in the positive ion mode have been instrumental. scielo.brnih.gov These tandem mass spectrometry techniques can induce fragmentation by collision-induced dissociation, which helps in the structural elucidation of the molecule. scielo.br

Table 1: Representative ESI-MS Data for Piperidine Derivatives

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| (-)-Cassine | C₁₈H₃₅NO₂ | 314 | 296, 278 |

| (-)-Spectaline | C₂₀H₃₉NO₂ | 328 | 310, 292 |

This table is generated based on data for representative piperidine alkaloids to illustrate the type of information obtained from ESI-MS, as specific ESI-MS fragmentation data for this compound was not available in the search results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₂H₁₅NO₃S, the theoretical exact mass is 253.0773. nih.gov HRMS analysis would be expected to yield a mass measurement very close to this value, thereby confirming the elemental composition.

HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify unknown compounds. The high sensitivity and accuracy of this method make it an invaluable tool in synthetic chemistry for the confirmation of product identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ste-mart.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govchemrxiv.org In a typical GC-MS analysis, the compound is first vaporized and separated on a capillary column before being ionized and detected by the mass spectrometer. oup.com

The mass spectrum of this compound obtained from GC-MS shows a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) library contains a reference spectrum for this compound, which indicates a total of 102 peaks. nih.gov The most abundant peak (top peak) is observed at an m/z of 91, which likely corresponds to the tropylium ion ([C₇H₇]⁺) formed from the tosyl group. Other significant peaks are observed at m/z 42 and 98, providing a unique fingerprint for the molecule. nih.gov This fragmentation data is instrumental for structural confirmation and identification in various samples. nih.govcmbr-journal.com

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Putative Fragment |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 42 | 2nd Highest | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 98 | 3rd Highest | [C₅H₈NO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For example, in a related fenpiverinium bromide crystal structure, the piperidine ring was found to adopt a chair configuration. mdpi.com Similarly, for this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the chair conformation of the piperidin-4-one ring and the orientation of the bulky tosyl group. This information is critical for understanding the steric and electronic properties of the molecule, which influence its reactivity and interactions.

Table 3: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

This table presents hypothetical data for a piperidine derivative to illustrate the type of information obtained from X-ray crystallography, as specific crystallographic data for this compound was not available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While the piperidin-4-one ring itself does not have a strong chromophore in the UV-Vis region, the presence of the tosyl group, which contains an aromatic ring, allows for the characterization of this compound and its derivatives using this technique.

The UV-Vis spectrum of a this compound derivative would typically show absorption bands corresponding to the π → π* transitions of the aromatic ring in the tosyl group. The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups in the molecule. nih.gov For instance, the reaction of p-nitrophenyl acetate with piperidine has been studied using UV-Vis spectroscopy by monitoring the formation of the 4-nitrophenolate product at 400 nm. researchgate.net Similarly, the synthesis and characterization of various flavanone derivatives, which also contain aromatic rings, have been supported by UV-Vis spectral data. nih.gov

Computational and Theoretical Investigations of 1 Tosylpiperidin 4 One

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is frequently employed to forecast the interaction between a small molecule ligand, such as 1-Tosylpiperidin-4-one, and the binding site of a target protein. The primary goals are to identify the most likely binding mode and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. scienceopen.com

Once a plausible binding pose of this compound within an enzyme's active site is generated, a detailed analysis of the intermolecular interactions is performed. These interactions are fundamental to the stability of the ligand-enzyme complex and are the basis of molecular recognition. Computational tools can identify and quantify various types of non-covalent interactions that drive the binding process. nih.gov

Key interactions for a molecule like this compound would typically include:

Hydrogen Bonds: The carbonyl group (C=O) at the 4-position of the piperidinone ring can act as a hydrogen bond acceptor, interacting with donor residues in the enzyme's active site, such as the side chains of serine, threonine, or lysine.

Hydrophobic Interactions: The tosyl group's aromatic ring and the piperidine (B6355638) ring's aliphatic portions can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Interactions: The phenyl ring of the tosyl group can participate in various pi-stacking (pi-pi) or cation-pi interactions with aromatic or charged residues (e.g., phenylalanine, tyrosine, arginine) in the binding pocket.

The table below illustrates a hypothetical interaction profile for this compound with a target enzyme, as would be generated from a molecular docking simulation.

| Interaction Type | Functional Group of Ligand | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine-214 (Side Chain -OH) | 2.9 |

| Pi-Pi Stacking | Tosyl Phenyl Ring | Tyrosine-122 (Aromatic Ring) | 4.5 |

| Hydrophobic | Piperidine Ring (CH2) | Leucine-89 (Alkyl Side Chain) | 3.8 |

| Hydrophobic | Tosyl Methyl Group | Valine-156 (Alkyl Side Chain) | 4.1 |

This table is illustrative and represents typical data obtained from docking simulations.

A primary output of molecular docking is the prediction of the most stable binding conformation (or pose) of the ligand within the target's active site. Docking algorithms generate numerous possible poses and then use a scoring function to rank them. ijper.org This function estimates the binding free energy of the complex, with lower energy scores typically indicating a more favorable interaction and higher binding affinity.

The predicted binding affinity provides a quantitative measure to compare different ligands or different poses of the same ligand. These values are crucial for prioritizing compounds for further experimental testing. For instance, derivatives of this compound could be virtually screened, and those with the best-predicted binding affinities would be selected for synthesis.

| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |

| 1 | -8.5 | 1.2 | Ser-214, Tyr-122, Leu-89 |

| 2 | -7.9 | 2.5 | Ser-214, Phe-210 |

| 3 | -7.2 | 3.1 | Tyr-122, Val-156 |

This table presents hypothetical data ranking different binding poses by their predicted affinity.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties by solving the Schrödinger equation. These methods are used to investigate the conformational preferences and electronic characteristics of this compound with high accuracy.

The six-membered piperidinone ring in this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis using quantum chemical methods can determine the relative energies of these different structures. researchgate.net By performing geometry optimization, the lowest energy (most stable) conformation can be identified. researchgate.net

For this compound, calculations would likely show that a chair conformation is the most stable, as it minimizes steric strain and torsional strain. The analysis would also determine the preferred orientation of the bulky tosyl group (axial vs. equatorial) attached to the nitrogen atom. The energy difference between various conformers is critical, as the molecule's shape dictates how it can fit into an enzyme's binding site.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial Tosyl) | 0.00 (Global Minimum) | C2-N1-S-C7: 178.5 |

| Chair (Axial Tosyl) | +5.2 | C2-N1-S-C7: 65.3 |

| Twist-Boat | +6.8 | C6-N1-C2-C3: 45.1 |

| Boat | +8.1 | C6-N1-C2-C3: 0.5 |

This table provides a hypothetical energy landscape for the principal conformers of this compound.

Quantum chemical calculations can elucidate the electronic structure of this compound, providing insights into its reactivity. Key properties that are often calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For this compound, it would show electronegative regions (typically colored red) around the oxygen atoms of the carbonyl and sulfonyl groups, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The aromatic ring and aliphatic protons would appear as electropositive regions (blue).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. The locations of these orbitals highlight the most probable sites for nucleophilic (HOMO) and electrophilic (LUMO) reactions.

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Localized on the tosyl phenyl ring; indicates the region most likely to donate electrons. |

| LUMO Energy | -1.5 eV | Localized on the piperidinone ring, particularly the C=O bond; indicates the region most likely to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests high kinetic stability. |

| Dipole Moment | 3.8 D | Indicates a significant degree of polarity in the molecule. |

This table summarizes hypothetical electronic properties derived from quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational SAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For this compound, this would involve creating a library of virtual derivatives by modifying its structure—for example, by adding different substituents to the tosyl ring or the piperidine ring.

Using techniques like Quantitative Structure-Activity Relationship (QSAR), models are built that correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of these derivatives with their predicted (or experimentally determined) biological activity. nih.govmdpi.com These models help identify the key structural features that enhance or diminish activity. For instance, a QSAR model might reveal that adding electron-withdrawing groups to the tosyl ring increases binding affinity for a particular target. This information provides a rational basis for designing next-generation compounds with improved efficacy. mdpi.com

The table below shows a hypothetical QSAR dataset for derivatives of this compound.

| Derivative (Substituent at R) | LogP (Lipophilicity) | Electronic Parameter (Hammett's σ) | Predicted Activity (IC50, nM) |

| This compound (R = -CH3) | 1.8 | -0.17 | 150 |

| R = -H | 1.3 | 0.00 | 210 |

| R = -Cl | 2.0 | +0.23 | 95 |

| R = -NO2 | 1.6 | +0.78 | 40 |

| R = -OCH3 | 1.7 | -0.27 | 180 |

This illustrative table demonstrates how structural modifications correlate with predicted biological activity in a computational SAR study.

In Silico Screening and Virtual Library Design

The this compound core is an attractive scaffold for the design of virtual libraries aimed at discovering novel therapeutic agents. Computational techniques, particularly in silico screening and molecular docking, are pivotal in exploring the chemical space accessible from this starting material.

Researchers frequently utilize the piperidin-4-one nucleus to design libraries of compounds for screening against various biological targets. researchgate.net While studies may not always specify the N-tosyl variant, the principles of library design and virtual screening are directly applicable. For instance, derivatives of the closely related 3-methyl-2,6-diarylpiperidin-4-ones have been designed and evaluated in silico for their anticancer potential. mdpi.com In these studies, a library of hybrid molecules is created by computationally introducing various substituents to the core structure. These virtual compounds are then docked into the active sites of target proteins, such as the human estrogen receptor, to predict their binding affinity and mode of interaction. mdpi.com

Molecular docking studies on similar piperidine-based compounds have revealed their potential to interact with a wide range of protein targets, including those relevant to cancer, microbial infections, and neurodegenerative diseases. researchgate.netnih.gov For example, a study on a p-tolylpiperidin-4-one derivative investigated its potential as an anti-Parkinson's agent through in silico methods, demonstrating the utility of the core structure in designing neurologically active agents. researchgate.net The tosyl group in this compound offers a defined chemical handle that influences the molecule's conformation and electronic properties, which can be systematically explored in virtual libraries to optimize interactions with a specific target. The process typically involves generating a large set of virtual derivatives and then filtering them based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and docking scores against a protein of interest. researchgate.netnih.gov

The findings from these computational screening campaigns can guide synthetic efforts by prioritizing compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.

| Compound Name/Class | Computational Method | Protein Target/Application | Key Finding |

| Hydrazones of piperidin-4-one | Molecular Docking (AutoDock4) | Human Estrogen Receptor (3ERT) | Derivatives showed good predicted binding scores, identifying potential anticancer agents. mdpi.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Molecular Docking, DFT, ADMET Screening | SARS-CoV-2 Protease | Compound revealed efficient interaction with the viral protease, suggesting potential as a COVID-19 therapeutic. nih.gov |

| 3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one | In Silico Study, DFT | Anti-Parkinson Agent | The molecule was investigated for its physicochemical and electronic properties relevant to potential therapeutic use. researchgate.net |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues | In Silico ADMET Screening | Drug Discovery | Synthesized molecules were predicted to be non-toxic and within acceptable ranges for drug-likeness. researchgate.net |

Theoretical Reaction Mechanism Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. Such investigations can provide detailed information about transition states, reaction intermediates, and the energetics of reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

While specific DFT studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the surveyed literature, the methodologies are well-established for related systems. For example, DFT has been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones and the piperidinolysis of aryl ethers. researchgate.netrsc.org These studies calculate the energies of reactants, intermediates, and transition states to map out the most favorable reaction pathway. researchgate.net

In the context of this compound, theoretical reaction mechanism studies could be applied to several key transformations:

Synthesis: The formation of the N-S bond during the tosylation of 4-piperidone (B1582916) could be modeled to understand the reaction kinetics and the role of the base and solvent.

Functionalization: Reactions at the C4-carbonyl group, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, are common. DFT calculations could predict the stereochemical outcomes and relative activation energies for different reaction pathways, guiding the development of synthetic protocols.

Ring Transformations: Theoretical studies could explore potential ring-opening or rearrangement reactions under various conditions, providing insights into the stability and reactivity of the tosylated piperidone ring.

Research into the Biological and Pharmaceutical Applications of 1 Tosylpiperidin 4 One Derivatives

Development of Antibacterial Agents

The core structure of 1-Tosylpiperidin-4-one has served as a scaffold for the synthesis of various derivatives with promising antibacterial properties. Researchers have systematically evaluated these compounds against a spectrum of pathogenic bacteria.

Evaluation against Gram-Positive Bacterial Strains

Derivatives of piperidin-4-one have demonstrated notable efficacy against several Gram-positive bacteria. In various studies, these compounds have been tested against clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis. acgpubs.orgresearchgate.net For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives were screened for their in vitro antibacterial activity. acgpubs.org The results indicated that many of these compounds possess good activity against Gram-positive organisms. acgpubs.orgresearchgate.net Specifically, N-methyl-4-piperidone-derived monoketone curcuminoids have also been evaluated, with some showing moderate activity against a panel of cariogenic Gram-positive bacteria. cabidigitallibrary.org Another study highlighted that newly synthesized piperidine (B6355638) derivatives showed moderate to excellent activity against Staphylococcus aureus. nih.gov

Evaluation against Gram-Negative Bacterial Strains

The antibacterial evaluation of this compound derivatives has also extended to Gram-negative bacteria. Strains such as Escherichia coli and Enterobacter sp. have been used to assess the activity of these compounds. acgpubs.orgtandfonline.com Studies on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives confirmed their activity against E. coli. acgpubs.org Furthermore, other synthesized piperidine derivatives were found to be active against E. coli, indicating a broad spectrum of potential applications for this class of compounds. nih.gov One investigation into N-methyl-4-piperidone-derived compounds found that they were more active against Gram-negative bacteria than Gram-positive strains, effectively controlling the growth of E. coli even at low concentrations. cabidigitallibrary.org

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. For piperidin-4-one derivatives, MIC values have been determined to quantify their antibacterial potency. For example, the MIC values for a series of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones were determined against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. acgpubs.org The conversion of these piperidones to their thiosemicarbazone derivatives was found to enhance the antibacterial activity, as reflected by the MIC values. acgpubs.org In another study, some N-methyl-4-piperidone-derived curcuminoids displayed MIC values between 250 µg/mL and 500 µg/mL against various cariogenic bacteria. cabidigitallibrary.org

The following tables present the MIC values for two series of piperidin-4-one derivatives. acgpubs.org

Table 1: Antibacterial Activity: MIC values (µg/mL) of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones acgpubs.org

| Compound | R | R' | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | B. subtilis (MTCC 441) |

| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 15 |

| 2a | CH₃ | OCH₃ | 14 | 7 | 16 |

| 3a | CH₃ | OH | 16 | 6 | 17 |

| 4a | CH(CH₃)₂ | N(CH₃)₂ | 11 | 5 | 16 |

| 5a | CH(CH₃)₂ | OCH₃ | 14 | 7 | 15 |

| 6a | CH(CH₃)₂ | OH | 16 | 6 | 15 |

| Ampicillin | - | - | 22 | 10 | 23 |

Table 2: Antibacterial Activity: MIC values (µg/mL) of 3-alkyl-2-(4'-aryl)-6-phenyl piperidin-4-thiosemicarbazones acgpubs.org

| Compound | R | R' | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | B. subtilis (MTCC 441) |

| 1b | CH₃ | N(CH₃)₂ | 10 | 5 | 14 |

| 2b | CH₃ | OCH₃ | 11 | 6 | 13 |

| 3b | CH₃ | OH | 15 | 4 | 14 |

| 4b | CH(CH₃)₂ | N(CH₃)₂ | 10 | 3 | 14 |

| 5b | CH(CH₃)₂ | OCH₃ | 12 | 6 | 13 |

| 6b | CH(CH₃)₂ | OH | 15 | 5 | 13 |

| Ampicillin | - | - | 22 | 10 | 23 |

Comparative Studies with Standard Antibiotics

To contextualize the antibacterial potential of this compound derivatives, their performance has been compared against established antibiotics. In one study, the synthesized compounds showed good antibacterial activity, with MIC values that were generally lower than that of the standard drug Ampicillin, indicating higher potency. acgpubs.org Another research effort compared newly synthesized piperidine derivatives to Chloramphenicol, a commercially available antibiotic. nih.gov The results showed that one of the tested compounds displayed excellent antibacterial activity against Staphylococcus aureus and both compounds were active against E. coli when compared to Chloramphenicol. nih.gov These comparative analyses underscore the potential of piperidin-4-one derivatives as templates for developing new and more potent antimicrobial agents. acgpubs.org

Investigation of Enzyme Inhibitory Activities

Beyond their antibacterial effects, derivatives based on the piperidine scaffold are being investigated for their ability to inhibit specific enzymes involved in disease pathways.

Lipoxygenase (LOX) Enzyme Inhibition Studies

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The inhibition of these enzymes is a key target for anti-inflammatory drug development. While direct studies on this compound are limited, research on related piperidine-containing compounds has shown promise. A review of the antioxidant potential of piperidine-containing compounds noted that a series of piperidine sulfonamide derivatives were screened for their enzyme inhibitory activities, including against lipoxygenase. scispace.com This suggests that the sulfonyl group, present in this compound, could be a key feature for this activity. Another study on N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, which share the N-sulfonylpiperidone core, found that they exhibited anti-inflammatory properties by inhibiting inflammatory cytokines, a downstream effect related to the LOX pathway. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the design of novel lipoxygenase inhibitors.

Alpha-Glucosidase Enzyme Inhibition Studies

Derivatives of piperidine have been investigated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type II diabetes mellitus, as it can delay glucose absorption after meals. nih.govnih.gov The structural similarity of some piperidine analogues to natural inhibitors like nojirimycin (B1679825) has prompted research into their hypoglycemic effects. nih.gov

In one study, a series of hydroxyl piperidine analogues were synthesized and evaluated for their α-glucosidase inhibitory activity. Two analogues, in particular, demonstrated significant inhibition, with one showing 87.4% inhibition and another showing 54.7% inhibition, using acarbose (B1664774) as a standard. nih.gov Another research effort focusing on thiazolidine-2,4-dione and rhodanine (B49660) derivatives, which can be synthesized from piperidone precursors, identified compounds with potent inhibitory activity. The most active compound, featuring chloro and rhodanine groups, exhibited an IC50 value of 5.44 ± 0.13 μM, which is substantially more potent than the standard drug acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov

Further studies on novel pyridazine-triazole hybrid molecules also showed strong α-glucosidase inhibition. The most effective compound in this series recorded an IC50 value of 1.7 µM, approximately 100 times stronger than acarbose. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of the enzyme. nih.gov

| Compound/Derivative Class | Inhibitory Activity (IC50) | Reference Standard (Acarbose) | Source |

|---|---|---|---|

| Hydroxyl piperidine analogue I | 87.4% inhibition | - | nih.gov |

| Hydroxyl piperidine analogue IV | 54.7% inhibition | - | nih.gov |

| Thiazolidine-2,4-dione/rhodanine derivative (6k) | 5.44 ± 0.13 μM | 817.38 ± 6.27 μM | nih.gov |

| Pyridazine-triazole hybrid (10k) | 1.7 µM | - | nih.gov |

Research into Other Anti-Enzymatic Potentials

The therapeutic potential of this compound derivatives extends to the inhibition of other crucial enzymes, notably cholinesterases and urease.